2-(2-oxopyrimidin-1-yl)propanoic acid
Description
2-(2-Oxopyrimidin-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrimidinone ring (a six-membered aromatic ring with two nitrogen atoms and one ketone group) attached to a propanoic acid moiety. Pyrimidinone derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial effects, though specific data for this compound require further investigation.
Properties
CAS No. |
953720-72-4 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(2-oxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5(6(10)11)9-4-2-3-8-7(9)12/h2-5H,1H3,(H,10,11) |
InChI Key |
OVEGTCZEHPXBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CC=NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopyrimidin-1-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an α-keto acid, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(2-oxopyrimidin-1-yl)propanoic acid may involve large-scale synthesis using similar methods as described above, but with optimization for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopyrimidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2-(2-oxopyrimidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-oxopyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(2-oxopyrimidin-1-yl)propanoic acid with key analogs based on structural features, applications, and available research:
Structural and Functional Analysis
- Pyrimidinone vs. Pyrrolidinone Rings: The pyrimidinone ring in the target compound (six-membered, two nitrogens) contrasts with the five-membered pyrrolidinone ring in 2-(2-oxopyrrolidin-1-yl)butanoic acid.
- Substituent Positioning: 3-(2-Oxopyridin-1-yl)propanoic acid places the oxo group on a pyridine ring, reducing hydrogen-bonding capacity compared to pyrimidinone derivatives .
Physicochemical Properties
- Solubility: Propanoic acid derivatives generally exhibit moderate water solubility due to carboxylic acid groups, but pyrimidinone/purine rings may reduce solubility compared to pyrrolidinone analogs.
- Stability: Pyrimidinone rings are prone to hydrolysis under acidic/basic conditions, whereas pyrrolidinone and dioxoisoindolinyl systems show higher stability, as noted in pharmaceutical impurity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
